5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene
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Overview
Description
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their applications in organic electronics due to their conductive properties. This compound, in particular, features two thiophene rings connected by a central bond, with additional phenyl and butoxy groups enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of cyclization reactions involving sulfur and carbon sources.
Attachment of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Introduction of Butoxy Groups: The butoxy groups are added through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be used to control reaction conditions precisely, leading to efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Investigated for its conductive properties and potential use in flexible electronic devices.
Chemical Sensors: Employed in the design of chemical sensors due to its ability to interact with various analytes.
Biological Studies: Explored for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism by which 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices. In biological systems, it may interact with proteins and other biomolecules through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene without the phenyl and butoxy groups.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: Similar structure but with methoxy groups instead of butoxy groups.
5,5’-Bis(4-ethylphenyl)-2,2’-bithiophene: Similar structure but with ethyl groups instead of butoxy groups.
Uniqueness
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is unique due to the presence of the butoxy groups, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and material science.
Properties
CAS No. |
918441-47-1 |
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Molecular Formula |
C34H42O2S2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
2-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]-5-[5-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C34H42O2S2/c1-5-25(3)23-35-21-19-27-7-11-29(12-8-27)31-15-17-33(37-31)34-18-16-32(38-34)30-13-9-28(10-14-30)20-22-36-24-26(4)6-2/h7-18,25-26H,5-6,19-24H2,1-4H3/t25-,26-/m0/s1 |
InChI Key |
CPUDKOISVBJEEY-UIOOFZCWSA-N |
Isomeric SMILES |
CC[C@H](C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOC[C@@H](C)CC |
Canonical SMILES |
CCC(C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOCC(C)CC |
Origin of Product |
United States |
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